molecular formula C11H15N3O4S B2416693 N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795294-34-6

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B2416693
CAS No.: 1795294-34-6
M. Wt: 285.32
InChI Key: PUQQVNFNSPXFJD-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is a chemical compound characterized by the presence of an aminocyclobutyl group attached to a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-[(1-aminocyclobutyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminocyclobutyl moiety, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: 4-aminobenzene-1-sulfonamide derivatives.

    Substitution: Various substituted sulfonamide derivatives.

    Oxidation: Oxidized products of the aminocyclobutyl moiety.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The aminocyclobutyl group may enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate: Similar in structure but with a carbamate group instead of a sulfonamide group.

    N-[(1-aminocyclobutyl)methyl]acetamide: Contains an acetamide group instead of a sulfonamide group.

Uniqueness

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is unique due to the combination of the aminocyclobutyl group and the nitrobenzene sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-11(6-1-7-11)8-13-19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,13H,1,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQQVNFNSPXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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